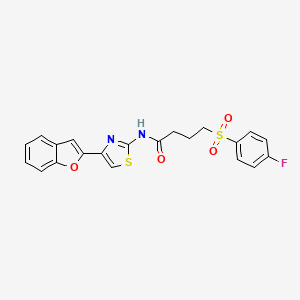

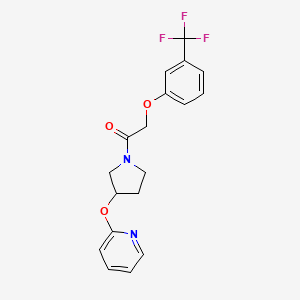

![molecular formula C6H11ClN2O B2875417 (1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride CAS No. 2193051-79-3](/img/structure/B2875417.png)

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride, also known as cocaine hydrochloride, is a highly addictive stimulant drug that is derived from the leaves of the coca plant. It is a Schedule II drug in the United States, which means that it has a high potential for abuse and addiction but is also recognized for its medical uses. In

科学的研究の応用

Synthesis of Enantiopure Compounds : An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, is achieved through stereoselective synthesis (Tararov et al., 2002).

Potential in Cancer Therapy : Novel 1-(4-aminophenyl)-3-azabicyclo compounds, which include variations of the subject compound, have been synthesized and tested for their ability to inhibit human placental aromatase, an enzyme involved in estrogen production. These compounds show potential as drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Intermediate in Nucleoside Analogues Synthesis : The compound is used as a versatile intermediate in synthesizing various nucleoside analogues, which are significant in medicinal chemistry (Dominguez & Cullis, 1999).

Development of Enantiocomplementary Lactamases : The compound, as part of Vince lactam derivatives, is utilized in identifying enzymes with hydrolytic activity, which are of interest for synthesizing enantiopure carbocyclic nucleoside analogues (Assaf et al., 2014).

Pharmacological Studies : It serves as a basis for synthesizing epibatidine analogues, which are studied for their binding affinities and antinociceptive properties, particularly in relation to nicotinic acetylcholine receptors (Carroll et al., 2001).

Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound aids in creating derivatives that are structurally determined through X-ray crystallography, highlighting its role in structural chemistry (Barrett et al., 2002).

Synthesis of Bicyclic Amino Acid Derivatives : It is employed in the Aza-Diels-Alder reactions to create derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating its utility in asymmetric synthesis (Waldmann & Braun, 1991).

特性

IUPAC Name |

1-amino-3-azabicyclo[3.1.1]heptan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-6-1-4(2-6)3-8-5(6)9;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSPRXWMCLVQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C(=O)NC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)

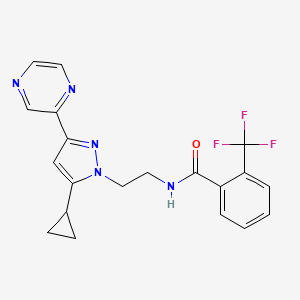

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)